molecular formula C14H8BrNO2 B13817065 (4-bromophenyl) 4-cyanobenzoate

(4-bromophenyl) 4-cyanobenzoate

Cat. No.: B13817065
M. Wt: 302.12 g/mol
InChI Key: FZVAUMZOFBNGHL-UHFFFAOYSA-N
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Description

(4-bromophenyl) 4-cyanobenzoate is an organic compound that features a bromine atom attached to a phenyl ring and a cyano group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl) 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-bromophenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and is usually carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl) 4-cyanobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3).

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Reduction: Products include primary amines.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

Scientific Research Applications

(4-bromophenyl) 4-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl) 4-cyanobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-cyanobenzoate: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.

    4-bromophenyl 4-bromobenzoate: Contains two bromine atoms, which can lead to different chemical properties and reactivity.

Uniqueness

(4-bromophenyl) 4-cyanobenzoate is unique due to the presence of both a bromine atom and a cyano group, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

(4-bromophenyl) 4-cyanobenzoate

InChI

InChI=1S/C14H8BrNO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-8H

InChI Key

FZVAUMZOFBNGHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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